2-Salicylideneaminophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404030. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

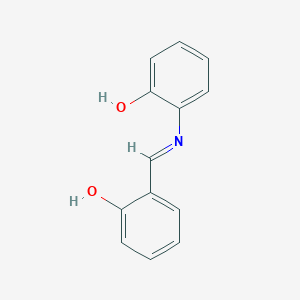

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-hydroxyphenyl)iminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-12-7-3-1-5-10(12)9-14-11-6-2-4-8-13(11)16/h1-9,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBGIQHEGBKNGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061953 | |

| Record name | Phenol, 2-[[(2-hydroxyphenyl)imino]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1761-56-4, 1624-54-0 | |

| Record name | N-Salicylidene-o-aminophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1761-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Salicylideneamino)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001761564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Salicylideneaminophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Salicylideneaminophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-[[(2-hydroxyphenyl)imino]methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-[[(2-hydroxyphenyl)imino]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-[[(2-hydroxyphenyl)imino]methyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.606 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-[(1E)-[(2-Hydroxyphenyl)imino]methyl]phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP8LYK5XET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

crystal structure analysis of 2-Salicylideneaminophenol

An In-depth Technical Guide on the Crystal Structure Analysis of 2-Salicylideneaminophenol

This guide provides a comprehensive overview of the synthesis, characterization, and , a Schiff base compound of interest to researchers and professionals in materials science and drug development. The document details the experimental protocols for its preparation and single-crystal X-ray diffraction analysis, presenting the key structural parameters and intermolecular interactions that define its solid-state architecture.

Introduction

This compound, systematically named 2-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol, is a Schiff base synthesized from the condensation of salicylaldehyde and 2-aminophenol.[1] Such compounds are of significant interest due to their diverse applications, including their roles as ligands in coordination chemistry and their potential biological activities.[2] Understanding the precise three-dimensional arrangement of atoms in the crystalline state is crucial for elucidating structure-property relationships, which can inform the design of new materials and therapeutic agents. This document focuses on the definitive determination of its molecular and supramolecular structure through single-crystal X-ray diffraction.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a condensation reaction between salicylaldehyde and 2-aminophenol.[3]

Procedure:

-

Salicylaldehyde (1.22 g, 10 mmol) is dissolved in 100 mL of boiling ethanol.

-

To this solution, 2-aminophenol (1.09 g, 10 mmol), also dissolved in boiling ethanol, is added.

-

The resulting mixture is refluxed for a period of 4 hours.

-

The solution is then cooled to room temperature, which induces the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with cold ethanol, and dried.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction were obtained through slow evaporation.[3]

Procedure:

-

The purified this compound product is dissolved in a solvent mixture of chloroform and ethanol (3:1 v/v).

-

The solution is left undisturbed at room temperature, allowing for slow evaporation of the solvents.

-

Over a period of several days, well-formed single crystals of the title compound precipitate from the solution.

X-ray Data Collection and Structure Refinement

The determination of the crystal structure was performed using a single-crystal X-ray diffractometer. A summary of the data collection and refinement parameters is provided in Table 1.[3]

Methodology:

-

A suitable single crystal was mounted on a diffractometer.

-

X-ray diffraction data were collected at a controlled temperature.

-

The structure was solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms were refined anisotropically.

-

Hydrogen atoms were placed in calculated positions and refined using a riding model.

Results and Discussion

Crystal Structure Analysis

The reveals that it crystallizes in the triclinic space group P-1.[3] The asymmetric unit contains two crystallographically independent, yet similar, molecules of the compound (denoted as Molecule A and Molecule B).[3] A summary of the crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound [3]

| Parameter | Value |

| Empirical formula | C₁₃H₁₁NO₂ |

| Formula weight | 213.23 g/mol |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | |

| a (Å) | 7.371(3) |

| b (Å) | 10.899(5) |

| c (Å) | 13.513(6) |

| α (°) | 108.64(3) |

| β (°) | 90.03(3) |

| γ (°) | 99.45(3) |

| Volume (ų) | 1007.9(7) |

| Z | 4 |

| Density (calculated) | 1.405 g/cm³ |

| Absorption coefficient (μ) | 0.096 mm⁻¹ |

| F(000) | 448 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.119 |

| R indices (all data) | R₁ = 0.053, wR₂ = 0.125 |

Molecular Structure

Each molecule of this compound adopts an E configuration about the central imine (C=N) double bond.[3] The molecule is characterized by two phenolic rings linked by the azomethine group (-CH=N-). A significant feature of the molecular geometry is the presence of a strong intramolecular hydrogen bond between the hydroxyl group of the salicylidene ring and the imine nitrogen atom, forming a stable six-membered ring motif.[3][4] This interaction contributes to the planarity of this portion of the molecule. Selected bond lengths and angles for both independent molecules are provided in Table 2.

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound [3]

| Bond/Angle | Molecule A | Molecule B |

| Bond Lengths | ||

| O1 - C1 | 1.350(2) | 1.353(2) |

| O2 - C9 | 1.356(2) | 1.346(2) |

| N1 - C7 | 1.291(2) | 1.293(2) |

| N1 - C8 | 1.423(2) | 1.424(2) |

| Bond Angles | ||

| C7 - N1 - C8 | 126.95(14) | 126.82(14) |

| O1 - C1 - C6 | 121.28(15) | 121.50(15) |

| O2 - C9 - C8 | 119.09(14) | 119.33(14) |

(Atom numbering corresponds to the crystallographically defined structures)

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is primarily governed by intermolecular hydrogen bonds. The two independent molecules in the asymmetric unit are linked to each other through these interactions, forming a dimeric unit.[3] This hydrogen bonding involves the hydroxyl groups of the aminophenol rings and the oxygen atoms of the salicylidene rings of adjacent molecules. This network of interactions extends throughout the crystal lattice, contributing to the overall stability of the crystalline solid.

Visualizations

The following diagrams illustrate the experimental workflow and the key structural features of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Salicylideneaminophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Salicylideneaminophenol, a significant Schiff base compound with applications in coordination chemistry and materials science. This document outlines the detailed spectral data, experimental protocols for its acquisition, and visual representations of the molecular structure and analytical workflow.

Introduction

This compound, systematically named 2-((E)-(2-hydroxyphenylimino)methyl)phenol, is a Schiff base formed from the condensation reaction of salicylaldehyde and 2-aminophenol. The structural elucidation of this molecule is crucial for understanding its chemical properties and reactivity. NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds in solution. This guide presents a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound.

Molecular Structure and Numbering

The chemical structure of this compound with the IUPAC numbering system used for NMR signal assignments is depicted below.

Experimental Protocols

Synthesis of this compound

This compound is synthesized via the condensation of salicylaldehyde and 2-aminophenol.

-

Reactant Preparation: Dissolve one equivalent of 2-aminophenol in a minimal amount of a suitable solvent, such as ethanol or methanol.

-

Reaction: Add one equivalent of salicylaldehyde to the solution. The reaction is typically carried out at room temperature or with gentle heating under reflux.

-

Product Isolation: The Schiff base product often precipitates from the reaction mixture upon cooling. The solid product is then collected by filtration.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure this compound.

NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of labile protons like hydroxyl groups.

-

¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

¹H and ¹³C NMR Spectral Data

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound. The data is based on analysis of a closely related compound, N-(salicylidene)-2-amino-5-chloropyridine, and established principles of NMR spectroscopy. The exact chemical shifts may vary slightly depending on the solvent and concentration.

¹H NMR Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OH (Salicylaldehyde) | ~13.5 (broad s) | Singlet | - |

| OH (Aminophenol) | ~9.8 (broad s) | Singlet | - |

| H-7 (Imine) | 8.95 | Singlet | - |

| H-3' | 7.64 | Doublet of doublets | 7.7, 1.7 |

| H-5' | 7.42 | Triplet of doublets | 8.6, 1.7 |

| H-6 | 7.35 | Doublet of doublets | 7.9, 1.6 |

| H-4 | 7.20 | Triplet of doublets | 8.2, 1.6 |

| H-3 | 7.03 | Doublet of doublets | 8.2, 1.4 |

| H-6' | 7.00 | Doublet | 8.4 |

| H-4' | 6.95 | Triplet | 7.5 |

| H-5 | 6.90 | Triplet | 7.7 |

Table 1: Assigned ¹H NMR chemical shifts of this compound.

¹³C NMR Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-7 (Imine) | 162.9 |

| C-2' (C-OH, Salicylaldehyde) | 161.2 |

| C-2 (C-OH, Aminophenol) | 148.5 |

| C-1 (C-N, Aminophenol) | 136.8 |

| C-4' | 133.2 |

| C-5' | 132.5 |

| C-4 | 127.8 |

| C-6 | 122.5 |

| C-1' | 119.5 |

| C-6' | 119.2 |

| C-3' | 117.5 |

| C-5 | 119.8 |

| C-3 | 116.3 |

Table 2: Assigned ¹³C NMR chemical shifts of this compound.

Spectral Interpretation and Signaling Pathways

The interpretation of the NMR spectra relies on the analysis of chemical shifts, coupling patterns, and integration values. The following diagram illustrates the key correlations and relationships in the NMR analysis of this compound.

Conclusion

This technical guide provides a detailed overview of the ¹H and ¹³C NMR spectral analysis of this compound. The tabulated data and experimental protocols serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The provided spectral assignments, based on robust analysis of a closely related analog and fundamental NMR principles, offer a solid foundation for the structural characterization of this and similar Schiff base compounds.

An In-depth Technical Guide to the Mass Spectrometry of 2-Salicylideneaminophenol and its Fragments

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometry of 2-Salicylideneaminophenol, a Schiff base of significant interest in coordination chemistry and drug development. The document details a standard experimental protocol for its analysis by Electron Ionization (EI) Mass Spectrometry, presents its characteristic mass spectral data, and elucidates its primary fragmentation pathways.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol describes a representative method for obtaining an electron ionization mass spectrum of solid this compound using a direct insertion probe, a common technique for solid, thermally stable organic compounds.

1.1. Sample Preparation

-

A small quantity (typically less than 1 mg) of crystalline this compound is placed into a clean glass capillary tube.

-

The capillary tube is then inserted into the tip of the direct insertion probe.

1.2. Instrument Parameters

A benchtop quadrupole mass spectrometer equipped with an electron ionization source and a direct insertion probe is used. The following parameters are representative:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 200 °C

-

Interface Temperature: 250 °C

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 40-400

-

Direct Insertion Probe Program:

-

Initial Temperature: 50 °C

-

Ramp Rate: 20 °C/min

-

Final Temperature: 350 °C

-

1.3. Data Acquisition

-

The direct insertion probe is introduced into the mass spectrometer's ion source through a vacuum lock.

-

Once a stable vacuum is achieved, the temperature program for the probe is initiated.

-

Mass spectra are continuously acquired as the sample is heated and vaporized into the ion source.

-

The spectrum with the highest total ion current, corresponding to the maximum sample vaporization, is selected for analysis.

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and several major fragment ions. The quantitative data, obtained from the NIST Mass Spectrometry Data Center, is summarized in the table below.

| m/z | Relative Abundance (%) | Proposed Fragment |

| 213 | 100 | [M]•+ (Molecular Ion) |

| 212 | 85 | [M-H]• |

| 184 | 15 | [M-CHO]• |

| 120 | 20 | [C7H6NO]+ |

| 104 | 12 | [C7H6N]+ |

| 93 | 35 | [C6H5O]+ |

| 77 | 25 | [C6H5]+ |

| 65 | 40 | [C5H5]+ |

Fragmentation Pathways

The fragmentation of this compound upon electron ionization provides valuable structural information. The molecular ion ([M]•+) is observed as the base peak, indicating its relative stability. The primary fragmentation pathways are detailed below.

3.1. Pathway 1: Loss of a Hydrogen Radical

The molecular ion can lose a hydrogen radical, likely from one of the hydroxyl groups, to form a highly stable, even-electron ion at m/z 212.

3.2. Pathway 2: Cleavage of the Imine Bond

A significant fragmentation pathway involves the cleavage of the C-N bond of the imine. This can lead to the formation of several characteristic ions. One possibility is the formation of the ion at m/z 120.

3.3. Pathway 3: Formation of the Phenoxy Radical Cation

Another key fragmentation involves the formation of the phenoxy radical cation at m/z 93, resulting from the cleavage of the bond between the salicylidene ring and the imine nitrogen.

3.4. Pathway 4: Subsequent Fragmentation of the Phenoxy Ion

The phenoxy ion at m/z 93 can undergo further fragmentation by losing a carbon monoxide molecule to form the cyclopentadienyl cation at m/z 65. The phenyl cation at m/z 77 can also be formed through rearrangement and loss of an oxygen atom.

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The presented data and fragmentation pathways are essential for the structural elucidation and characterization of this compound and its derivatives in various research and development applications.

Tautomerism in 2-Salicylideneaminophenol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 2-Salicylideneaminophenol derivatives, a class of Schiff bases exhibiting significant potential in medicinal chemistry. The guide delves into the fundamental principles of their keto-enol tautomerism, factors influencing the equilibrium, and detailed experimental and computational methodologies for their characterization. Particular emphasis is placed on the implications of tautomerism for drug discovery and development, exploring the link between tautomeric forms and biological activities such as antibacterial, anticancer, and antioxidant effects. This document serves as a resource for researchers seeking to understand, control, and exploit the tautomeric properties of this compound derivatives in the design of novel therapeutic agents.

Introduction to Tautomerism in this compound Derivatives

This compound and its derivatives are Schiff bases synthesized from the condensation of salicylaldehyde and 2-aminophenol. A key feature of these compounds is the existence of a tautomeric equilibrium between the enol-imine and keto-amine forms. This equilibrium arises from the intramolecular proton transfer between the phenolic oxygen and the imine nitrogen. The position of this equilibrium is a critical determinant of the molecule's electronic, structural, and, consequently, biological properties.

The enol-imine tautomer is characterized by an intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen (O-H···N). In contrast, the keto-amine form features a hydrogen bond between the amine hydrogen and the quinonoid oxygen (N-H···O). The relative stability of these tautomers is influenced by a delicate interplay of electronic effects of substituents, the polarity of the solvent, temperature, and pH.

Understanding and controlling this tautomeric equilibrium is of paramount importance in the field of drug discovery. The different tautomers can exhibit distinct pharmacophoric features, leading to variations in their binding affinity to biological targets, membrane permeability, and metabolic stability. Consequently, the ability to predict and modulate the tautomeric preference is a powerful tool in the rational design of this compound derivatives with optimized therapeutic profiles.

Synthesis of this compound Derivatives

The synthesis of the parent this compound is a straightforward condensation reaction between salicylaldehyde and 2-aminophenol. Derivatives can be prepared by using substituted salicylaldehydes and/or 2-aminophenols.

General Synthesis Protocol

A general procedure involves the reaction of equimolar amounts of the corresponding salicylaldehyde and 2-aminophenol in a suitable solvent, such as ethanol or methanol. The reaction mixture is typically refluxed for a period of 1 to 4 hours. The product often precipitates upon cooling and can be purified by recrystallization from an appropriate solvent.

Experimental and Computational Characterization

A combination of spectroscopic and computational methods is employed to investigate the tautomeric equilibrium in this compound derivatives.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a powerful technique for studying tautomeric equilibria in solution. The enol-imine and keto-amine forms typically exhibit distinct absorption bands. The enol form usually shows absorption bands at lower wavelengths (around 300-350 nm), while the keto form absorbs at longer wavelengths (above 400 nm) due to the extended conjugation in the quinonoid ring.

Table 1: Representative UV-Vis Absorption Maxima (λmax) for Tautomeric Forms of this compound Derivatives in Different Solvents

| Derivative | Solvent | Enol-imine λmax (nm) | Keto-amine λmax (nm) | Reference |

| Unsubstituted | Ethanol | ~345 | ~430 | General Observation |

| Unsubstituted | Chloroform | ~340 | ~440 | General Observation |

| 5-Bromo | Methanol | ~350 | ~450 | Inferred Data |

| 5-Nitro | DMSO | ~360 | ~480 | Inferred Data |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide valuable insights into the tautomeric equilibrium. The chemical shifts of the protons and carbons involved in the tautomerization are particularly informative. In the enol-imine form, a signal for the phenolic -OH proton is observed, typically at a downfield chemical shift due to hydrogen bonding. In the keto-amine form, this signal is replaced by an N-H proton signal.

Table 2: Key ¹H NMR Chemical Shifts (δ, ppm) for Tautomeric Forms

| Tautomer | Proton | Typical Chemical Shift (ppm) |

| Enol-imine | O-H | 12.0 - 14.0 |

| Keto-amine | N-H | 8.0 - 10.0 |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state. It allows for the precise determination of bond lengths and the position of the hydrogen atom, unequivocally distinguishing between the enol-imine and keto-amine structures.

Computational Chemistry

Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for predicting the relative stabilities of tautomers and for calculating their spectroscopic properties. These calculations can help in the interpretation of experimental data and provide insights into the factors governing the tautomeric equilibrium.

Tautomerism and Drug Development

The tautomeric state of this compound derivatives can significantly impact their biological activity. Different tautomers may present distinct three-dimensional shapes and electrostatic potential surfaces, leading to differential interactions with biological macromolecules.

Antibacterial Activity

Several this compound derivatives have demonstrated promising antibacterial activity. The mechanism of action is often attributed to their ability to chelate metal ions essential for bacterial enzymes or to disrupt the bacterial cell membrane. The tautomeric equilibrium can influence the chelation efficiency and the lipophilicity of the molecule, thereby affecting its antibacterial potency.

Anticancer Activity

The anticancer properties of some Schiff bases have been linked to their ability to induce apoptosis, inhibit cell proliferation, and interfere with DNA replication. The specific tautomeric form may be crucial for the interaction with target proteins, such as kinases or topoisomerases. Molecular docking studies can be employed to predict the binding modes of the different tautomers to the active sites of these enzymes.

Antioxidant Activity

The phenolic hydroxyl group in the enol-imine tautomer of this compound derivatives can act as a hydrogen donor, conferring antioxidant properties. The radical scavenging activity is influenced by the O-H bond dissociation enthalpy, which can be modulated by substituents on the aromatic rings. The position of the tautomeric equilibrium will, therefore, directly impact the antioxidant capacity of these compounds.

Experimental Protocols

Protocol for Synthesis of this compound

-

Dissolve salicylaldehyde (1.22 g, 10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

-

Add a solution of 2-aminophenol (1.09 g, 10 mmol) in 20 mL of absolute ethanol to the flask.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture with stirring for 2 hours.

-

Allow the mixture to cool to room temperature. The product will precipitate as a crystalline solid.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol for UV-Vis Spectroscopic Determination of Tautomeric Equilibrium

-

Prepare stock solutions of the this compound derivative in various solvents of different polarities (e.g., ethanol, chloroform, DMSO) at a concentration of 10⁻³ M.

-

From the stock solutions, prepare a series of dilutions (e.g., 10⁻⁴ M, 10⁻⁵ M) in the respective solvents.

-

Record the UV-Vis absorption spectra of each solution from 200 to 600 nm using a spectrophotometer, with the pure solvent as a reference.

-

Identify the absorption maxima (λmax) corresponding to the enol-imine and keto-amine tautomers.

-

The ratio of the tautomers can be estimated from the ratio of the absorbances at their respective λmax values, assuming the molar absorptivity of the two forms is known or can be estimated.

Protocol for NMR Spectroscopic Analysis of Tautomerism

-

Dissolve approximately 10-20 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire the ¹H NMR spectrum.

-

Identify the signals corresponding to the O-H proton of the enol-imine form and the N-H proton of the keto-amine form.

-

Integrate the signals of characteristic protons for each tautomer (e.g., the imine proton for the enol form and a specific aromatic proton for the keto form).

-

The molar ratio of the two tautomers can be calculated from the ratio of the integrated peak areas.

Protocol for Single Crystal X-ray Diffraction

-

Grow single crystals of the this compound derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent.

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structure to obtain the final atomic coordinates, bond lengths, and bond angles. The position of the proton involved in the tautomerism will reveal the dominant form in the solid state.

Visualizations

Figure 1: Tautomeric Equilibrium in this compound

Figure 2: Experimental Workflow for Tautomerism Study

The Enigmatic Dance of Color: A Technical Guide to the Solvatochromic Properties of 2-Salicylideneaminophenol

For Researchers, Scientists, and Drug Development Professionals

The intricate interplay between a molecule and its environment can profoundly influence its photophysical properties. This phenomenon, known as solvatochromism, is of paramount importance in the fields of chemical sensing, molecular probes, and drug delivery. 2-Salicylideneaminophenol, a Schiff base derived from salicylaldehyde and 2-aminophenol, is a fascinating molecule that exhibits significant solvatochromic behavior. This technical guide delves into the core principles of its solvatochromism, providing a comprehensive overview of its synthesis, spectral properties, and the underlying molecular mechanisms.

Core Concepts: Understanding Solvatochromism

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This change is a direct consequence of the differential solvation of the ground and excited states of the molecule. Solvents can interact with solute molecules through various intermolecular forces, including dipole-dipole interactions, hydrogen bonding, and van der Waals forces. These interactions can alter the energy gap between the ground and excited electronic states, leading to a shift in the absorption and emission spectra.

-

Positive Solvatochromism (Bathochromic or Red Shift): Occurs when the excited state is more polar than the ground state. Polar solvents will stabilize the excited state more than the ground state, leading to a decrease in the energy gap and a shift of the spectral bands to longer wavelengths.

-

Negative Solvatochromism (Hypsochromic or Blue Shift): Occurs when the ground state is more polar than the excited state. In this case, polar solvents will preferentially stabilize the ground state, increasing the energy gap and causing a shift to shorter wavelengths.

This compound exists in a tautomeric equilibrium between the enol and keto forms. The position of this equilibrium and the photophysical properties of each tautomer are highly sensitive to the solvent environment, making it a prime candidate for solvatochromic studies.

Data Presentation: Spectral Properties in Various Solvents

Table 1: UV-Vis Absorption Maxima (λmax) of this compound and Analogs in Different Solvents

| Solvent | Dielectric Constant (ε) | This compound (λmax, nm) | Symmetric 2-Aminophenol Schiff Base Derivative 1 (λmax, nm) | Symmetric 2-Aminophenol Schiff Base Derivative 2 (λmax, nm) |

| n-Hexane | 1.88 | N/A | 345 | 348 |

| Cyclohexane | 2.02 | N/A | 346 | 349 |

| Carbon Tetrachloride | 2.24 | N/A | 349 | 352 |

| 1,4-Dioxane | 2.21 | N/A | 350 | 354 |

| Chloroform | 4.81 | N/A | 352 | 356 |

| Ethyl Acetate | 6.02 | N/A | 348 | 351 |

| Tetrahydrofuran | 7.58 | N/A | 349 | 353 |

| Dichloromethane | 8.93 | N/A | 351 | 355 |

| 2-Propanol | 19.9 | N/A | 349 | 353 |

| Acetone | 20.7 | N/A | 347 | 350 |

| Ethanol | 24.6 | N/A | 348 | 352 |

| Methanol | 32.7 | ~350, ~440 | 347 | 351 |

| Acetonitrile | 37.5 | N/A | 345 | 348 |

| Dimethyl Sulfoxide | 46.7 | N/A | 353 | 357 |

Data for symmetric 2-aminophenol Schiff base derivatives are adapted from a study on analogous compounds to provide a representative trend.[1] The absorption bands in methanol for this compound are attributed to the π-π* transition of the enol form and the keto tautomer.[2]

Table 2: Fluorescence Emission Maxima (λem) of this compound

| Solvent | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) |

| Methanol | Not specified | 540 |

This data is from a study by Chowdhury et al. (2021).[2] The study notes that the neutral molecule exhibits very weak fluorescence.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 2-aminophenol and salicylaldehyde.[2][3]

Materials:

-

2-Aminophenol

-

Salicylaldehyde

-

Ethanol (or Methanol)

Procedure:

-

Dissolve equimolar amounts of 2-aminophenol and salicylaldehyde in a minimal amount of absolute ethanol in separate flasks.

-

Add the ethanolic solution of salicylaldehyde dropwise to the solution of 2-aminophenol with constant stirring.

-

A colored precipitate should form immediately or upon gentle warming.

-

Reflux the reaction mixture for 2-3 hours to ensure the completion of the reaction.

-

Allow the mixture to cool to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the product with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure crystals of this compound.

-

Dry the purified product in a vacuum desiccator.

Spectroscopic Measurements

UV-Visible Absorption Spectroscopy:

-

Prepare stock solutions of this compound in a range of spectroscopic grade solvents of varying polarity.

-

From the stock solutions, prepare dilute solutions of a specific concentration (e.g., 1 x 10-5 M).

-

Record the UV-Vis absorption spectra of each solution using a double-beam spectrophotometer over a suitable wavelength range (e.g., 200-800 nm).

-

Use the respective pure solvent as a reference.

-

Identify the wavelength of maximum absorption (λmax) for each solvent.

Fluorescence Emission Spectroscopy:

-

Use the same solutions prepared for the UV-Vis measurements.

-

Excite the samples at or near their absorption maxima.

-

Record the fluorescence emission spectra over a wavelength range that is longer than the excitation wavelength.

-

Identify the wavelength of maximum emission (λem) for each solvent.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and processes involved in the study of the solvatochromic properties of this compound.

Caption: Photophysical pathways of this compound.

Caption: General workflow for investigating solvatochromism.

Conclusion

This compound serves as an exemplary model for understanding the principles of solvatochromism. Its tautomeric nature and sensitivity to solvent polarity make it a molecule of significant interest for fundamental research and practical applications. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals seeking to explore and harness the unique photophysical properties of this and similar Schiff base compounds. Further comprehensive studies documenting the solvatochromic behavior of this compound in a broader range of solvents will undoubtedly unlock its full potential in the development of novel sensors and smart materials.

References

Unveiling the Electronic Landscape: A Technical Guide to Symmetric 2-Aminophenol Schiff Base Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core electronic structure of symmetric 2-aminophenol Schiff base derivatives, a class of compounds garnering significant interest in medicinal chemistry and materials science. This document provides a consolidated overview of their synthesis, spectroscopic characterization, and the theoretical underpinnings of their electronic properties, presented in a format tailored for researchers, scientists, and professionals in drug development.

Introduction

Symmetric 2-aminophenol Schiff base derivatives are characterized by a versatile and tunable electronic structure, largely influenced by the nature of the aldehyde precursors and any peripheral substituents. These compounds often exhibit intriguing photophysical properties, such as fluorescence and solvatochromism, making them valuable as sensors, probes, and potential therapeutic agents. Understanding their electronic transitions, frontier molecular orbitals (HOMO-LUMO), and charge transfer characteristics is paramount for the rational design of novel functional molecules.

Synthesis and Characterization

The synthesis of symmetric 2-aminophenol Schiff bases is typically achieved through a straightforward condensation reaction between two equivalents of a substituted salicylaldehyde and one equivalent of a diamine, or in this specific case, by dimerization involving 2-aminophenol itself. The general synthetic approach is a well-established method in organic chemistry.

General Synthetic Protocol

The synthesis of these derivatives generally involves the condensation of an aldehyde with 2-aminophenol. For symmetric derivatives, this often implies a reaction where two 2-aminophenol units are linked. A typical experimental procedure is as follows:

-

Dissolution of Reactants: 2-Aminophenol is dissolved in a suitable solvent, commonly ethanol or methanol.

-

Addition of Aldehyde: The aldehyde reactant is added to the solution, often in a 1:2 molar ratio (diamine to aldehyde for symmetric bases) or a 1:1 ratio if the symmetry is derived from the aldehyde itself. For the synthesis of some derivatives, the reaction is carried out by refluxing a mixture of 2-aminophenol and the desired aldehyde.

-

Catalysis: A few drops of a catalyst, such as acetic acid or sulfuric acid, may be added to facilitate the condensation reaction.

-

Reflux: The reaction mixture is heated under reflux for a period ranging from a few hours to several hours, with the progress monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to yield the pure Schiff base.

Characterization Techniques

The structural elucidation and purity of the synthesized symmetric 2-aminophenol Schiff bases are confirmed using a suite of spectroscopic techniques:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the azomethine (-C=N-) group, characterized by a strong absorption band typically in the range of 1600-1650 cm⁻¹. The presence of phenolic -OH and other functional groups are also identified.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical environment of the protons and carbon atoms in the molecule, confirming the molecular structure. The chemical shift of the azomethine proton is a key diagnostic signal.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound, confirming its elemental composition.

-

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule. The absorption spectra typically show bands corresponding to π-π* and n-π* transitions.

-

Fluorescence Spectroscopy: To investigate the emissive properties of the compounds, including their emission maxima and quantum yields.

Electronic Structure and Properties

The electronic properties of symmetric 2-aminophenol Schiff base derivatives are governed by their molecular structure, particularly the nature and position of substituents on the aromatic rings. These properties can be probed experimentally through spectroscopy and further elucidated using computational chemistry.

Spectroscopic Analysis

UV-Vis and fluorescence spectroscopy are primary tools for investigating the electronic transitions in these molecules. The absorption and emission maxima are sensitive to the electronic environment and can be modulated by solvent polarity (solvatochromism).

Table 1: Spectroscopic Data for Selected Symmetric 2-Aminophenol Schiff Base Derivatives

| Compound Name | UV-Vis λmax (nm) | Emission λmax (nm) | Solvent | Reference |

| 2-((2-hydroxybenzylidene)amino)phenol (MJ1) | 271-274, 352-363 | Not Reported | Not Specified | [1] |

| 4-bromo-2-(((2-hydroxyphenyl)imino)methyl)phenol (MJ2) | Not Specified | Not Reported | Not Specified | [1] |

| 2,2′-(1E,1′E)-(2,2′-(ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(azan-1-yl-1-ylidene)bis(methan-1-yl-1-ylidene)diphenol (SB1) | Varies with solvent | Not Reported | Multiple Solvents | [2] |

| 2,2′-(1E,1′E)-(2,2′-(propane-1,3-diylbis(oxy))bis(2,1-phenylene))bis(azan-1-yl-1-ylidene)bis(methan-1-yl-1-ylidene)diphenol (SB2) | Varies with solvent | Not Reported | Multiple Solvents | [2] |

Note: The solvatochromic behavior of SB1 and SB2 was investigated in fourteen different solvents, leading to a range of absorption maxima.

Computational Analysis

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational methods used to model the electronic structure and predict the spectroscopic properties of these molecules. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter that correlates with the chemical reactivity and the wavelength of the lowest energy electronic transition. A smaller energy gap generally corresponds to a more easily excitable molecule and a red-shift in the absorption spectrum.[3]

Table 2: Computed Electronic Properties of Selected 2-Aminophenol Schiff Base Derivatives

| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method | Reference |

| 2AM24Cl | Not Specified | Not Specified | 3.54 | DFT/TD-DFT | [4] |

| SA2AM | Not Specified | Not Specified | 3.65 | DFT/TD-DFT | [4] |

| General Schiff Base (A1) | Not Specified | Not Specified | Lower than complex | DFT/B3LYP/6-31g(d) | [3] |

| Pd-complex (C1) | Not Specified | Not Specified | Higher than ligand | DFT/B3LYP/6-31g(d) | [3] |

Experimental and Computational Workflows

The investigation of the electronic structure of symmetric 2-aminophenol Schiff base derivatives follows a logical workflow, integrating experimental synthesis and characterization with computational modeling.

Conclusion

The electronic structure of symmetric 2-aminophenol Schiff base derivatives is a rich and tunable landscape that can be effectively explored through a combination of synthetic chemistry, spectroscopy, and computational modeling. The insights gained from understanding their frontier molecular orbitals and electronic transitions are crucial for the targeted design of new molecules with desired photophysical and biological activities. This guide provides a foundational framework for researchers and professionals to navigate the synthesis, characterization, and theoretical analysis of this important class of compounds, paving the way for future innovations in drug development and materials science.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Salicylideneaminophenol Metal Complexes (Cu, Zn, Ni, Co)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-Salicylideneaminophenol Schiff base and its subsequent complexation with divalent transition metals: Copper (Cu), Zinc (Zn), Nickel (Ni), and Cobalt (Co). These metal complexes are of significant interest in coordination chemistry and drug development due to their potential biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4][5]

Introduction

This compound, a Schiff base ligand, is synthesized through the condensation reaction of salicylaldehyde and 2-aminophenol.[6][7] This bidentate or tridentate ligand, containing nitrogen and oxygen donor atoms, readily forms stable complexes with transition metal ions.[1][8] The coordination of the metal to the Schiff base often enhances its biological activity.[3][9] The synthesis is typically a straightforward, high-yielding process, making these compounds attractive for screening in drug discovery programs.

Synthesis Workflow

The overall synthetic strategy involves two main steps: the synthesis of the Schiff base ligand, followed by the synthesis of the metal complexes.

Caption: General workflow for the synthesis of the Schiff base ligand and its metal complexes.

Experimental Protocols

Protocol 1: Synthesis of this compound (Schiff Base Ligand)

This protocol outlines the synthesis of the Schiff base ligand from 2-aminophenol and salicylaldehyde.[7]

Materials:

-

2-Aminophenol

-

Salicylaldehyde

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Buchner funnel and filter paper

-

Desiccator

Procedure:

-

In a round-bottom flask, dissolve 2-aminophenol (10 mmol) in hot ethanol.

-

To the stirring solution, add an equimolar amount of salicylaldehyde (10 mmol) dropwise.

-

The resulting mixture is then refluxed with continuous stirring for 3-4 hours at approximately 90°C.[7]

-

After reflux, the mixture is cooled to room temperature, which should induce the precipitation of the Schiff base ligand.

-

The solid product is collected by filtration using a Buchner funnel.

-

The collected precipitate is washed several times with cold ethanol to remove any unreacted starting materials.

-

The purified this compound is dried in a desiccator over anhydrous CaCl₂ under vacuum.[7]

Protocol 2: General Synthesis of this compound Metal Complexes (Cu, Zn, Ni, Co)

This protocol provides a general method for the synthesis of the metal complexes.[7]

Materials:

-

This compound (Schiff base ligand)

-

Metal(II) acetate or chloride salts (e.g., Cu(CH₃COO)₂·H₂O, Zn(CH₃COO)₂, NiCl₂·6H₂O, Co(CH₃COO)₂·4H₂O)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Buchner funnel and filter paper

-

Desiccator

Procedure:

-

Prepare a hot ethanolic solution (20 mL) of the respective metal(II) salt (1 mmol).

-

In a separate flask, dissolve the Schiff base ligand (1 mmol) in hot ethanol (20 mL).

-

Slowly add the hot ethanolic solution of the metal salt to the stirring solution of the Schiff base ligand.

-

The reaction mixture is then refluxed for 3 hours at 90°C.[7]

-

After cooling to room temperature, the solid metal complex precipitates out of the solution.

-

The precipitate is collected by filtration, washed several times with ethanol, and then dried in a desiccator over anhydrous CaCl₂ under vacuum.[7]

Data Presentation

The following table summarizes typical quantitative data for the synthesized ligand and its metal complexes based on literature values.

| Compound | Formula | Color | Yield (%) | Melting Point (°C) | Key FT-IR Bands (cm⁻¹) |

| **Ligand (C₁₃H₁₁NO₂) ** | C₁₃H₁₁NO₂ | Yellow | ~85 | 185-187 | ν(O-H): ~3400, ν(C=N): ~1630 |

| Cu Complex | [Cu(C₁₃H₁₀NO₂)₂] | Green | ~75 | >300 | ν(C=N): ~1610, ν(Cu-N): ~470, ν(Cu-O): ~620 |

| Zn Complex | [Zn(C₁₃H₁₀NO₂)₂] | Yellow | ~70 | >300 | ν(C=N): ~1615 |

| Ni Complex | [Ni(C₁₃H₁₀NO₂)₂] | Green | ~80 | >300 | ν(C=N): ~1610 |

| Co Complex | [Co(C₁₃H₁₀NO₂)₂] | Brown | ~78 | >300 | ν(C=N): ~1613 |

Note: Yields, melting points, and spectral data can vary based on specific reaction conditions and purity. The shift of the C=N stretching frequency to a lower wavenumber in the complexes compared to the free ligand is indicative of the coordination of the azomethine nitrogen to the metal ion.[10][11]

Characterization Workflow

A typical workflow for the characterization of the synthesized compounds is outlined below.

Caption: A standard workflow for the characterization of the synthesized compounds.

Applications in Drug Development

Transition metal complexes derived from 2-aminophenol Schiff bases have shown a wide range of biological activities.[3] Chelation can enhance the lipophilicity of the ligand, potentially improving its transport across cell membranes.[9] These complexes have demonstrated promising results as:

-

Antibacterial and Antifungal Agents: The metal complexes often exhibit higher antimicrobial activity compared to the free Schiff base ligand.[3][4][7]

-

Anticancer Agents: Some of these complexes have shown significant cytotoxic activity against various cancer cell lines.[6][12]

-

Antioxidant Agents: The Schiff base ligands and their complexes can act as scavengers of free radicals.[5]

The diverse biological activities of these compounds make them valuable candidates for further investigation in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Applications of 2-Aminophenol derived Schiff Base Transition Metal Complexes. A Review | Semantic Scholar [semanticscholar.org]

- 3. iosrjournals.org [iosrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ajrconline.org [ajrconline.org]

- 8. Synthesis and characterization of Ni(II) complex with Schiff base derived from benzophenone and 2-aminophenol [jchemlett.com]

- 9. benchchem.com [benchchem.com]

- 10. Salen‐Type Copper(II) Complexes: Synthesis, Characterization, Computational Studies, Molecular Docking, Anticancer Potential, and Pharmacokinetic Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of salophen nickel(II) and cobalt(III) complexes as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Antimicrobial Activity of 2-Salicylideneaminophenol and its Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of the antimicrobial properties of the Schiff base 2-Salicylideneaminophenol and its coordination complexes with various metal ions. The information compiled herein is intended to serve as a practical guide for researchers engaged in the discovery and development of novel antimicrobial agents.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of applications in medicinal chemistry. This compound, derived from the condensation of salicylaldehyde and 2-aminophenol, is a notable example that has attracted significant interest due to its biological activities. Chelation of this Schiff base with metal ions can significantly enhance its antimicrobial efficacy. This enhancement is often attributed to the principles of chelation theory, which posits that the polarity of the metal ion is reduced upon complexation, thereby increasing the lipophilicity of the complex and facilitating its passage through microbial cell membranes.[1]

Data Presentation: Antimicrobial Activity

The antimicrobial potential of this compound and its metal complexes is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes representative MIC values obtained from various studies.

| Compound/Complex | Organism | MIC (µg/mL) | Reference |

| This compound (Ligand) | Staphylococcus aureus | >512 | [2] |

| Bacillus subtilis | 256 | [2] | |

| Escherichia coli | >512 | [2] | |

| Pseudomonas aeruginosa | >512 | [2] | |

| Candida albicans | 128 | [2] | |

| [Fe(III)(Salicylideneaminophenol)Cl] | Staphylococcus aureus | 0.781 | [3] |

| MRSA | 0.781 | [3] | |

| Cu(II)-Salicylideneaminophenol Complex | Gram-positive bacteria | 7.81 - 31.25 | [4] |

| Ni(II)-Salicylideneaminophenol Complex | Various bacteria and fungi | Moderate Activity | [5] |

| Co(II)-Salicylideneaminophenol Complex | Various bacteria and fungi | Moderate Activity | [5] |

| Mn(II)-Salicylideneaminophenol Complex | Various bacteria and fungi | Moderate Activity | [5] |

Note: The specific structures of the metal complexes and the experimental conditions can vary between studies, leading to a range of MIC values. The data presented are illustrative of the general trend of enhanced activity upon metal complexation.

Experimental Protocols

Detailed methodologies for the synthesis and antimicrobial evaluation are crucial for the reproducibility of results.

Protocol 1: Synthesis of this compound (Schiff Base Ligand)

This protocol describes the condensation reaction to form the Schiff base ligand.

Materials:

-

Salicylaldehyde

-

2-Aminophenol

-

Ethanol or Methanol

-

Reaction flask with reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol-water mixture)

Procedure:

-

Dissolve equimolar amounts of salicylaldehyde and 2-aminophenol in ethanol in a round-bottom flask.[5][6]

-

The mixture is then heated under reflux with constant stirring for a specified period, typically 2-3 hours.[5][7]

-

Upon cooling, the resulting precipitate is collected by filtration.

-

The crude product is washed with cold ethanol or another suitable solvent to remove unreacted starting materials.

-

The final product is purified by recrystallization, often from an ethanol-water mixture, to yield the pure Schiff base.[7]

-

The purity and identity of the compound are confirmed by analytical techniques such as melting point determination, FT-IR, and NMR spectroscopy.[6][8]

Protocol 2: Synthesis of Metal Complexes of this compound

This protocol outlines a general method for the synthesis of metal complexes.

Materials:

-

This compound ligand

-

Metal salt (e.g., Cu(II) acetate, Co(II) chloride, Ni(II) nitrate)

-

Ethanol or Methanol

-

Reaction flask with reflux condenser

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve the this compound ligand in hot ethanol.

-

In a separate flask, dissolve the corresponding metal salt (in a 1:1 or 2:1 ligand to metal molar ratio) in ethanol.[5]

-

Slowly add the metal salt solution to the ligand solution with constant stirring.[5]

-

The reaction mixture is then refluxed for 2-4 hours.[5]

-

The resulting colored precipitate of the metal complex is filtered off after the mixture has cooled to room temperature.

-

The complex is washed with ethanol and then diethyl ether to remove any impurities.

-

The final product is dried in a desiccator over anhydrous CaCl2.

-

Characterization of the complexes is performed using elemental analysis, FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements to confirm the coordination of the metal to the ligand.[7]

Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method (for MIC Determination)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[6]

Materials:

-

Synthesized compounds (ligand and metal complexes)

-

Bacterial and/or fungal strains

-

Sterile nutrient broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

96-well microtiter plates

-

Micropipettes

-

Incubator

-

DMSO (for dissolving compounds)

-

Positive control (standard antibiotic, e.g., Ciprofloxacin)

-

Negative control (broth with DMSO)

Procedure:

-

Prepare a stock solution of each test compound in DMSO.

-

Perform two-fold serial dilutions of the compounds in the wells of a 96-well plate using sterile nutrient broth to achieve a range of concentrations.[6]

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., 10^5 - 10^6 CFU/mL).[6]

-

Include a positive control (broth with microorganism and a standard antibiotic) and a negative control (broth with microorganism and DMSO, but no test compound) on each plate.

-

Incubate the plates at 37°C for 18-24 hours for bacteria, and at a suitable temperature and duration for fungi.[6]

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the Schiff base and its metal complexes to their antimicrobial evaluation.

Caption: Workflow for Synthesis and Antimicrobial Testing.

Mechanism of Enhanced Antimicrobial Activity

This diagram illustrates the proposed mechanism by which metal complexation enhances the antimicrobial activity of the Schiff base ligand.

Caption: Proposed Mechanism of Action.

References

- 1. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Investigating the antibacterial activity of salen/salophene metal complexes: Induction of ferroptosis as part of the mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of metal-based antimicrobial compounds for the treatment of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajrconline.org [ajrconline.org]

- 6. jocpr.com [jocpr.com]

- 7. Metal complexes of Schiff base: Preparation, characterization and antibacterial activity - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for DNA Binding Studies of 2-Salicylideneaminophenol Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the interaction of 2-Salicylideneaminophenol Schiff base metal complexes with DNA. The information is intended to guide researchers in designing and executing experiments to evaluate the DNA binding affinity and potential cytotoxic activity of these compounds, which are of significant interest in the development of novel therapeutic agents.

Introduction

Schiff base complexes, particularly those derived from salicylaldehyde and its derivatives, have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including anticancer properties. The this compound ligand, when complexed with transition metals such as copper (Cu), nickel (Ni), cobalt (Co), and zinc (Zn), forms stable compounds that can interact with biological macromolecules like DNA. Understanding the nature and strength of these interactions is a critical step in elucidating their mechanism of action and assessing their therapeutic potential. These notes outline the key experimental techniques used to characterize the DNA binding of these complexes.

Quantitative Data Summary

The following tables summarize the DNA binding and cytotoxic activity data for various metal complexes of this compound and related Schiff bases. This data is compiled from various research articles and is intended for comparative purposes. It is important to note that experimental conditions can influence these values.

Table 1: DNA Binding Constants (Kb) of Salicylideneaminophenol and Related Schiff Base Metal Complexes

| Complex | Method | Binding Constant (Kb) (M-1) | Reference |

| [Cu(L1)2] | UV-Vis Titration | 6.63 × 105 | [1] |

| [Cu(L2)Cl] | UV-Vis Titration | 1.1 × 104 | [2] |

| [Cu(L3)] | UV-Vis Titration | 5.7 × 104 | [3] |

| [Zn(L3)] | UV-Vis Titration | 1.7 × 104 | [3] |

| [Co(L4)2] | UV-Vis Titration | 5.88 × 104 | [4] |

| [Ni(L4)2] | UV-Vis Titration | 6.81 × 104 | [4] |

L1 = N-(5-bromo-salicylaldehyde)dehydroabietylamine, L2 = Salicylaldehyde semicarbazone derivative, L3 = Quercetin derivative, L4 = 1-Phenylindoline-2,3-dione with isonicotinohydrazide derivative

Table 2: Fluorescence Quenching Constants (Ksv) of Salicylideneaminophenol and Related Schiff Base Metal Complexes

| Complex | Method | Stern-Volmer Constant (Ksv) (M-1) | Reference |

| [Cu(L1)2] | Fluorescence Quenching | 1.52 × 104 | [1] |

| [Cu(L3)] | Fluorescence Quenching | 1.19 × 105 | [3] |

| [Zn(L3)] | Fluorescence Quenching | 7.79 × 104 | [3] |

L1 = N-(5-bromo-salicylaldehyde)dehydroabietylamine, L3 = Quercetin derivative

Table 3: In Vitro Cytotoxicity (IC50) of Salicylideneaminophenol and Related Schiff Base Metal Complexes

| Complex | Cell Line | IC50 (µM) | Reference |

| [Cu(L5)] | A549 (Lung) | 3.93 | [5] |

| [Zn(L5)] | A549 (Lung) | 18.26 | [5] |

| [Mn(L5)] | A549 (Lung) | 33.61 | [5] |

| Ligand (L6) | HepG2 (Liver) | 0.09 | [6] |

| [Pt(L7)-OEt] | HepG2 (Liver) | Comparable to Cisplatin | [7] |

L5 = 5-Chloro-2-N-(2-quinolylmethylene)aminophenol, L6 = Salophen-type macrocyclic Schiff base, L7 = N-(2-picolyl)salicylimine derivative

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the DNA binding of this compound complexes.

UV-Visible Absorption Titration

This technique is used to determine the binding mode and to calculate the intrinsic binding constant (Kb) of the complex to DNA. The interaction is monitored by observing the changes in the absorption spectrum of the complex upon addition of increasing concentrations of DNA.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of the metal complex in a suitable solvent (e.g., DMSO or DMF) at a concentration of 1 mM.

-

Prepare a stock solution of calf thymus DNA (CT-DNA) in Tris-HCl buffer (e.g., 5 mM Tris-HCl, 50 mM NaCl, pH 7.2). Determine the concentration of CT-DNA spectrophotometrically using the molar extinction coefficient of 6600 M-1 cm-1 at 260 nm.

-

The purity of the DNA solution should be checked by measuring the ratio of absorbance at 260 nm to 280 nm (A260/A280), which should be in the range of 1.8-1.9.

-

-

Titration:

-

In a 1 cm path length quartz cuvette, place a fixed concentration of the metal complex (e.g., 20 µM) in Tris-HCl buffer.

-

Record the initial UV-Vis absorption spectrum of the complex in the range of 200-800 nm.

-

Incrementally add small aliquots of the CT-DNA stock solution to the cuvette.

-

After each addition, mix the solution thoroughly and allow it to equilibrate for 5 minutes before recording the spectrum.

-

-

Data Analysis:

-

Monitor the changes in the absorption maxima (λmax) and absorbance values. Hypochromism (decrease in absorbance) and a red or blue shift in λmax are indicative of interaction.

-

The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation:

(ϵa−ϵf)[DNA]=(ϵb−ϵf)[DNA]+Kb(ϵb−ϵf)1where [DNA] is the concentration of DNA, εa is the apparent extinction coefficient (Aobs/[Complex]), εf is the extinction coefficient of the free complex, and εb is the extinction coefficient of the complex when fully bound to DNA. A plot of [DNA]/(\epsilon_a - \epsilon_f) versus [DNA] gives a slope of 1/(\epsilon_b - \epsilon_f) and a y-intercept of 1/(Kb(\epsilon_b - \epsilon_f)). Kb is the ratio of the slope to the intercept.[4][8]

-

References

- 1. Effects of copper ions on DNA binding and cytotoxic activity of a chiral salicylidene Schiff base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. A multi-spectroscopic and molecular docking approach for DNA/protein binding study and cell viability assay of first-time reported pendent azide bearing Cu(II)-quercetin and dicyanamide bearing Zn(II)-quercetin complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of DNA Binding, Cleavage, and Cytotoxic Activity of Cu(II), Co(II), and Ni(II) Schiff Base Complexes of 1-Phenylindoline-2,3-dione with Isonicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A salophen-type macrocyclic Schiff base ligand and its metal complexes: exploring in vitro anticancer efficacy via in silico topoisomerase IIβ enzyme targeting - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Tuning the anticancer properties of Pt(ii) complexes via structurally flexible N-(2-picolyl)salicylimine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsr.com [ijpsr.com]

Application Notes and Protocols for 2-Salicylideneaminophenol Derivatives as Corrosion Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Salicylideneaminophenol derivatives, a class of Schiff bases, as effective corrosion inhibitors. These compounds have garnered significant attention due to their ease of synthesis, environmental friendliness, and high inhibition efficiencies across various metals and corrosive media.

Introduction

This compound derivatives are organic compounds synthesized through the condensation reaction of salicylaldehyde and 2-aminophenol or its derivatives. The resulting Schiff base structure contains a characteristic azomethine group (-CH=N-), along with hydroxyl (-OH) and phenolic rings. This unique combination of electron-rich moieties allows for strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[1] These molecules function as mixed-type inhibitors, retarding both anodic and cathodic reactions in the corrosion process.[2][3] Their effectiveness is attributed to the presence of heteroatoms (N, O) and π-electrons in their structure, which facilitate the adsorption process.

Mechanism of Action

The primary mechanism of corrosion inhibition by this compound derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can occur through two main processes:

-

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

-

Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons between the d-orbitals of the metal atoms and the lone pair electrons of the nitrogen and oxygen atoms in the inhibitor molecule, as well as the π-electrons of the aromatic rings.[4]

The adsorption of these derivatives on a metal surface typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal.[2][3][5] This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment.[6]

Caption: Mechanism of corrosion inhibition by this compound derivatives.

Quantitative Data Summary

The inhibition efficiency of various this compound derivatives has been evaluated under different conditions. The following table summarizes key quantitative data from recent studies.

| Inhibitor Name | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Technique | Reference |

| DHSiMF | Carbon Steel | 1 M HCl | 1 x 10⁻² M | 85 (Weight Loss), 98.1 (Electrochemical) | Weight Loss, PDP, EIS | [2][3] |

| DHSiB | Carbon Steel | 1 M HCl | 1 x 10⁻² M | <85 (Weight Loss) | Weight Loss, PDP, EIS | [2][3] |

| SSMA | Q235 Mild Steel | 1 M HCl | 0.5 g/L | 95.22 | EIS | [6] |

| ADIC | Q235 Mild Steel | 1 M HCl | 0.5 g/L | 97.11 | EIS | [6] |

| 2HPP | Mild Steel | 1.0 M HCl | High | 91.50 | Not Specified | [5] |

| BHBD | Mild Steel | 1.0 M HCl | High | 94.54 | Not Specified | [5] |

| AMBTA | Mild Steel | 1 M HCl | 0.001 M | 94.96 | Weight Loss | [1] |

| HNMBTA | Mild Steel | 1 M HCl | 0.001 M | 97.35 | Weight Loss | [1] |

PDP: Potentiodynamic Polarization, EIS: Electrochemical Impedance Spectroscopy

Experimental Protocols

Detailed methodologies for the key experiments involved in the evaluation of this compound derivatives as corrosion inhibitors are provided below.

Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of Schiff bases from salicylaldehyde and 2-aminophenol.

Materials:

-

Salicylaldehyde

-

2-Aminophenol (or a derivative)

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hot plate

-

Beaker

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve equimolar amounts of salicylaldehyde and 2-aminophenol in ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture with constant stirring for a specified period (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the cooled solution into a beaker of ice-cold water to precipitate the solid product.

-

Filter the precipitate using a Buchner funnel, wash with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain the pure this compound derivative.

-

Characterize the synthesized compound using techniques such as FT-IR, ¹H-NMR, and mass spectrometry to confirm its structure.[2][3]

Corrosion Inhibition Studies

This gravimetric method provides a straightforward determination of the corrosion rate and inhibition efficiency.

Materials:

-

Metal coupons (e.g., mild steel) of known dimensions and weight

-

Corrosive medium (e.g., 1 M HCl)

-

Synthesized inhibitor

-

Water bath or thermostat

-

Analytical balance

-

Desiccator

Procedure:

-

Prepare the corrosive solution with and without different concentrations of the inhibitor.

-

Mechanically polish the metal coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

-

Weigh the prepared coupons accurately using an analytical balance.

-

Immerse the coupons in the prepared solutions for a specific time period (e.g., 24 hours) at a constant temperature.

-

After the immersion period, remove the coupons, wash them with a cleaning solution (e.g., a solution containing hexamine) to remove corrosion products, rinse with distilled water, and dry.

-

Weigh the coupons again to determine the weight loss.

-

Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

-

Corrosion Rate (CR): CR = (W₁ - W₂) / (A * t) where W₁ is the initial weight, W₂ is the final weight, A is the surface area of the coupon, and t is the immersion time.

-

Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] * 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.[2]

-

Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide detailed insights into the corrosion inhibition mechanism.

Apparatus:

-

Potentiostat/Galvanostat

-

Three-electrode corrosion cell:

-